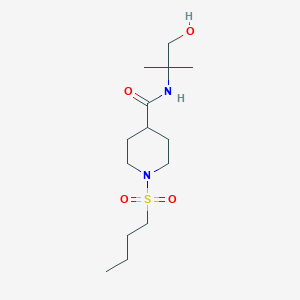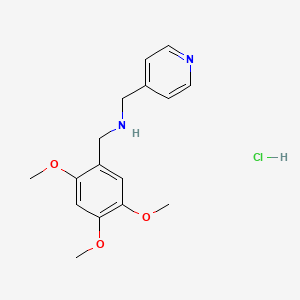![molecular formula C19H19NO3 B5385116 1',5-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5385116.png)
1',5-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,5-dimethyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by its spiro structure, which includes a dioxane ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,5-dimethyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable precursor such as phenylhydrazine and an appropriate ketone or aldehyde.
Spirocyclization: The indole intermediate undergoes a spirocyclization reaction with a dioxane derivative under acidic or basic conditions to form the spiro compound.
Functional Group Modifications: Introduction of methyl groups and other functional groups through alkylation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including:
- Use of cost-effective and readily available starting materials.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’,5-dimethyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indole or dioxane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1’,5-dimethyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Chemical Reactions: The spiro structure may influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: Compounds with a spiro linkage between an indole and another ring system.
Spirodioxanes: Compounds with a spiro linkage involving a dioxane ring.
Uniqueness
1’,5-dimethyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to its specific combination of a dioxane ring and an indole moiety, along with the presence of methyl and phenyl groups. This unique structure may confer distinct chemical and biological properties compared to other spiro compounds.
Properties
IUPAC Name |
1',5-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-18(14-8-4-3-5-9-14)12-22-19(23-13-18)15-10-6-7-11-16(15)20(2)17(19)21/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZKFMIACFJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)C)OC1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorobenzyl)-N-[2-(1H-imidazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5385035.png)
![5-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde](/img/structure/B5385043.png)
![2-[benzyl(methyl)amino]-N-(2-hydroxy-1-methylethyl)-2-indanecarboxamide](/img/structure/B5385056.png)
![N-(2,6-Dimethylphenyl)-2-[(5-nitro-2-pyridinyl)sulfanyl]acetamide](/img/structure/B5385068.png)


![1,2,3-TRIMETHYL (1Z)-3-[(3E)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]PROP-1-ENE-1,2,3-TRICARBOXYLATE](/img/structure/B5385099.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(4-methoxy-5,6,7,8-tetrahydro-1-naphthalenyl)sulfonyl]-3-piperidinol](/img/structure/B5385101.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5385108.png)
![(1S,2S,9R)-11-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one hydrochloride](/img/structure/B5385121.png)
![(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5385129.png)
![N-{3-[(2-furylmethyl)thio]propyl}-N'-phenylurea](/img/structure/B5385145.png)
![6-[(2-ethoxypyridin-3-yl)carbonyl]-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5385152.png)
![2-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5385157.png)
